N'-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide is a chemical compound with the molecular formula and a molecular weight of 393.5 g/mol. This compound is classified under the category of amides and is notable for its complex structure which includes a tetrahydroquinoline moiety, a common feature in various bioactive compounds. The compound's CAS number is 955793-49-4, which serves as a unique identifier in chemical databases.
The synthesis of N'-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide can be approached through several methods. A typical synthetic route involves the reaction of 1-propyl-1,2,3,4-tetrahydroquinoline with appropriate acylating agents to form the desired amide.
The molecular structure of N'-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide can be represented using various notations:
CCCN1CCCc2cc(CCNC(=O)C(=O)Nc3ccc(CC)cc3)ccc21
PHMJTOYMDPKJBW-UHFFFAOYSA-N
The compound features:
N'-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide can participate in various chemical reactions due to its functional groups.
These reactions are typically conducted under controlled conditions to ensure selectivity and yield.
The mechanism of action for N'-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide is not fully elucidated but is believed to involve interactions with specific biological targets.
The compound may act as an inhibitor or modulator of certain enzymes or receptors due to its structural resemblance to known bioactive compounds.
Experimental studies would be necessary to confirm its specific biological activities and mechanisms.
The physical and chemical properties of N'-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide include:
These properties are crucial for understanding the compound's behavior in different environments and applications.
N'-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide finds potential applications in scientific research:
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: 105-62-4
CAS No.:
CAS No.: